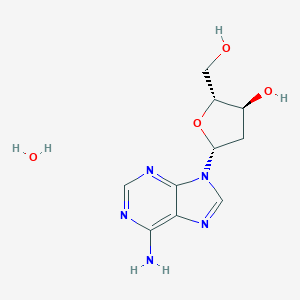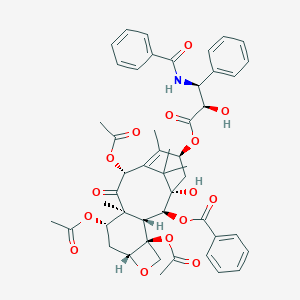
2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the family of benzimidazoles, which are heterocyclic compounds that have a wide range of biological activities.
Applications De Recherche Scientifique
DNA Interaction and Cellular Applications
2-(Methoxymethyl)-5-(phenylthio)-1H-benzimidazole and its analogues are studied for their ability to bind to the DNA minor groove, particularly in AT-rich sequences. This binding property is leveraged in fluorescent DNA staining for cellular and molecular biology research, such as chromosome and nuclear staining, and analysis of nuclear DNA content values in plant cell biology. Moreover, these compounds are explored for their potential as radioprotectors and topoisomerase inhibitors, providing a basis for rational drug design and understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Synthesis and Chemical Properties
The versatility of benzimidazole derivatives, including this compound, in synthesizing various pharmacologically active compounds is noted. These derivatives serve as crucial scaffolds for developing therapeutic agents due to their wide range of pharmacological properties. The synthesis techniques and the biological applications of azolylthiazoles, a related category, have been extensively reviewed, highlighting the synthetic utilities of o-phenylenediamines for benzimidazoles, quinoxalines, and benzo(1,5)diazepines, and their significant role in medicinal chemistry (Ibrahim, 2011).
Therapeutic Potential
Benzimidazole derivatives, including those related to this compound, are recognized for their therapeutic potential across a broad spectrum of diseases. Their core structure is found in many biological agents with diverse activities such as antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS stimulant/depressants. This underlines the importance of the benzimidazole scaffold in the design and synthesis of new therapeutic compounds (Babbar, Swikriti, & Arora, 2020).
Biological Activities and Drug Design
The broad biological activities of benzimidazole derivatives are highlighted, including their use as fungicides and in veterinary medicine. The mode of action of bioactive benzimidazoles as specific inhibitors of microtubule assembly, by binding to the tubulin molecule, is significant. This property has implications for the development of drugs with applications in agriculture, veterinary medicine, and potentially cancer chemotherapy, aiding in the understanding of microtubule function and assembly (Davidse, 1986).
Propriétés
IUPAC Name |
2-(methoxymethyl)-6-phenylsulfanyl-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-18-10-15-16-13-8-7-12(9-14(13)17-15)19-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQMARFZCOQJMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80524198 |
Source


|
| Record name | 2-(Methoxymethyl)-6-(phenylsulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92114-71-1 |
Source


|
| Record name | 2-(Methoxymethyl)-6-(phenylthio)-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092114711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methoxymethyl)-6-(phenylsulfanyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80524198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(METHOXYMETHYL)-6-(PHENYLTHIO)-1H-BENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72JS9Q2KCH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














